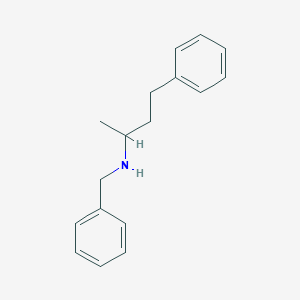

N-benzyl-4-phenylbutan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c1-15(12-13-16-8-4-2-5-9-16)18-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASBYHZJHQFLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations in N Benzyl 4 Phenylbutan 2 Amine Chemistry

Reaction Pathway Elucidation and Kinetic Studies

The formation of N-benzyl-4-phenylbutan-2-amine via reductive amination involves the in situ generation of an imine from the condensation of 4-phenylbutan-2-one and benzylamine (B48309), which is then reduced to the final amine product. liv.ac.uk This two-step, one-pot process is favored as it circumvents the often problematic isolation of the intermediate imine, which can have limited stability. liv.ac.uk

Kinetic investigations into analogous amination reactions provide a framework for understanding this process. For instance, studies on enzyme-catalyzed transamination, which can produce chiral amines like 4-phenylbutan-2-amine, often exhibit ping-pong-bi-bi kinetics. mdpi.com In this mechanism, the enzyme binds to the first substrate (an amino donor) and releases the first product before binding to the second substrate (an amino acceptor, like a ketone) to form the final amine product. mdpi.com

In transition-metal-catalyzed C-H amination reactions, kinetic studies have been crucial for elucidating the reaction mechanism. For example, in an iron-catalyzed intramolecular C(sp³)–H amination, a detailed kinetic study revealed the reaction to be zero-order in the azide (B81097) substrate and first-order in both the catalyst and the co-reagent (Boc₂O). acs.org This suggests that the reaction of the catalyst with the co-reagent is the rate-determining step, preceding the C-H amination itself. acs.org Spectroscopic monitoring of such reactions allows for the observation and rate determination of the formation and decay of intermediate species. acs.org For example, in one iron-catalyzed system, the formation of an initial intermediate (Int I) was instantaneous, but its decay followed first-order kinetics, while a subsequent intermediate (Int II) formed and decayed more slowly, also following first-order kinetics. acs.org

The efficiency of this compound synthesis is highly dependent on the reaction conditions, including the choice of reducing agent and catalyst. Transfer hydrogenation represents an effective method for the reduction of the C=N bond. liv.ac.uk

| Ketone Substrate | Amine Partner | Catalyst System | Time (h) | Yield/Conversion (%) | Ref |

| 4-Phenylbutan-2-one | Benzylamine | [Ir(Cp*)Cl₂]₂/HCOONa (on water) | 3 | 98 | liv.ac.uk |

| 4-Phenylbutan-2-one | Methylamine | AtRedAm / AdRedAm (enzymes) | - | - | whiterose.ac.uk |

| 4-Phenylbutan-2-one | Allylamine | AdRedAm-H215A (mutant enzyme) | - | 57 (conversion) | whiterose.ac.uk |

This table presents selected data on the synthesis of this compound and related products via reductive amination, highlighting different catalytic approaches and their effectiveness.

Investigation of Catalytic Cycles in this compound Formation

The formation of this compound is frequently a catalyzed process, with both chemical and biological catalysts employed. The investigation of their catalytic cycles is key to optimizing the reaction.

Chemical Catalysis: A prominent mechanism in the N-alkylation of amines with alcohols (a related synthesis route) is "hydrogen borrowing" or "transfer hydrogenation". acs.orgorganic-chemistry.org This process, often catalyzed by transition metals like iridium, iron, or cobalt, avoids the direct use of a stoichiometric reductant by utilizing the alcohol itself as the hydrogen source. liv.ac.ukacs.orgorganic-chemistry.org The catalytic cycle generally proceeds through three key steps:

Oxidation: The catalyst oxidizes an alcohol (e.g., benzyl (B1604629) alcohol) to the corresponding aldehyde (benzaldehyde) by removing hydrogen. acs.org

Condensation: The aldehyde reacts with an amine (e.g., 4-phenylbutan-2-amine) to form an imine intermediate, releasing a molecule of water. acs.org

Reduction: The catalyst, now in a hydride form, reduces the imine to the final secondary amine product, thereby regenerating the catalyst for the next cycle. acs.org

Iron complexes have been shown to catalyze C-N bond formation through this hydrogen borrowing mechanism. acs.org Similarly, cobalt(II) systems, in the presence of molecular sieves, can facilitate the N-alkylation of amines with alcohols through a tandem acceptorless dehydrogenation/condensation/hydrogenation process. organic-chemistry.org

Biocatalysis: Enzymes, particularly amine dehydrogenases (AmDHs) and ω-transaminases (ω-TAs), offer a highly selective route for asymmetric reductive amination. mdpi.comwhiterose.ac.ukresearchgate.netresearchgate.net

Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct reductive amination of prochiral ketones into chiral amines. whiterose.ac.ukresearchgate.net The catalytic cycle involves the binding of the ketone (4-phenylbutan-2-one) and an ammonia (B1221849) source within the enzyme's active site. whiterose.ac.uk A nicotinamide (B372718) cofactor, such as NAD(P)H, provides the hydride for the asymmetric reduction of the enzyme-bound imine intermediate, producing the chiral amine and water as the sole byproduct when the cofactor is regenerated. whiterose.ac.ukresearchgate.net Several AmDHs, including those from Caldanaerobacter subterraneus (Cal-AmDH) and Rhodococcus sp. (Rs-AmDH), are efficient in the amination of 4-phenylbutan-2-one. researchgate.net

ω-Transaminases (ω-TAs): These enzymes utilize a pyridoxal (B1214274) 5′-phosphate (PLP) cofactor and operate via a ping-pong mechanism. mdpi.com The cycle involves the transfer of an amino group from an amino donor to the PLP cofactor, forming a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. This intermediate then transfers the amino group to a ketone acceptor (e.g., 4-phenylbutan-2-one), regenerating the PLP and producing the desired amine. mdpi.com

Identification and Characterization of Reactive Intermediates

The primary reactive intermediate in the synthesis of this compound via reductive amination is the imine (specifically, N-benzylidene-4-phenylbutan-2-imine), or its protonated form, the iminium ion . liv.ac.ukwhiterose.ac.uk This intermediate is formed in situ from the reversible condensation of 4-phenylbutan-2-one and benzylamine. Its direct observation can be challenging due to its transient nature, but its presence can be confirmed chromatographically by comparing the reaction mixture to a standard generated by condensing the ketone and amine, often using a dehydrating agent like MgSO₄ to shift the equilibrium towards the imine. dicp.ac.cn The subsequent reduction of this C=N bond is typically irreversible and drives the reaction to completion.

In biocatalytic systems, the intermediates are bound within the enzyme's active site. In ω-TA-catalyzed reactions, the key covalent intermediate is the pyridoxamine phosphate (PMP) , formed after the amino donor has transferred its amino group to the enzyme's PLP cofactor. mdpi.com

In certain synthetic routes for related, more complex molecules, N-benzyl-4-phenylbutan-1-amine (an isomer) has been identified as a reactive intermediate impurity. senieer.compharmtech.com This intermediate, formed from the reaction of 4-phenylbutanol with benzylamine, can compete in subsequent reaction stages, leading to the formation of impurities in the final active pharmaceutical ingredient. pharmtech.com

In more complex metal-catalyzed amination reactions, nitrogen-centered radicals coordinated to the metal center have been identified as key reactive intermediates. acs.org For example, in an iron-catalyzed aminofunctionalization, a transient iron(III)-nitrenoid radical species (Int II) was characterized using various spectroscopic techniques. This intermediate, featuring an elongated Fe-N bond, was identified as the species responsible for the nitrogen transfer step. acs.org

Pharmacological and Biological Activity Research

In Vitro Assessment of Receptor Interactions and Agonist/Antagonist Profiles

The interaction of N-benzyl-4-phenylbutan-2-amine and its analogs with key neurotransmitter receptors is a significant area of research, shedding light on their potential pharmacological effects.

Adrenergic Receptor Affinity and Selectivity Studies

Research into the affinity of this compound derivatives for adrenergic receptors has revealed notable findings. Specifically, studies on derivatives of 4-(2-amino-1-hydroxyethyl) phenol (B47542) have identified them as agonists of the β2 adrenergic receptor. googleapis.com The stereochemistry of these compounds plays a critical role in their receptor affinity. For instance, enantiomers such as (R)-(-)- and (S)-(+)-N-Benzyl-1-(4-(benzyloxy)phenyl)butan-2-amine exhibit different optical rotations, which can significantly impact their binding to receptors like the β-adrenergic receptor. One study reported the affinity of a related compound, 2-hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}formanilide, for the human beta-1 adrenergic receptor, showing a dissociation constant (Kd) of 23.5 nM. bindingdb.org These findings underscore the importance of the compound's three-dimensional structure in its interaction with adrenergic receptors.

Serotonin (B10506) Receptor Binding Dynamics (e.g., 5-HT2A/2C, 5-HT1A)

The N-benzyl substitution on phenethylamines, the structural class to which this compound belongs, has been shown to dramatically influence binding affinity and functional activity at serotonin 5-HT2A and 5-HT2C receptors. drugbank.comnih.gov This substitution can lead to a significant increase in both binding affinity and functional activity. drugbank.com Studies on a range of N-benzyl phenethylamine (B48288) analogs have demonstrated high affinity for the 5-HT2A receptor, with some compounds exhibiting subnanomolar binding affinities. drugbank.com For example, the compound 25B-NB (N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine) displays a binding affinity (Ki) of 16 nM at the 5-HT2A receptor and 90 nM at the 5-HT2C receptor. wikipedia.org

Competition binding assays have confirmed that an N-arylmethyl substitution is crucial for these high affinities, which can be up to 300-fold greater than their simpler N-alkyl counterparts. nih.gov This substitution also enhances selectivity for 5-HT2A receptors over 5-HT2C and 5-HT1A receptors. nih.gov Functional assays, such as phosphoinositide (PI) hydrolysis, have verified that these N-benzyl phenethylamines are potent and highly efficacious agonists at the rat 5-HT2A receptor. nih.gov Virtual docking studies suggest that the N-benzyl group may interact with the amino acid residue Phe339(6.51) of the human 5-HT2A receptor, while the phenethylamine portion interacts with Phe340(6.52). nih.gov

While N-benzylation of phenethylamines generally leads to high affinity for 5-HT2A receptors, the selectivity between 5-HT2A and 5-HT2C receptors is often low to moderate. drugbank.complos.org However, some specific substitutions on the N-benzyl ring can confer higher selectivity. drugbank.com In functional assays, the selectivity for the 5-HT2A receptor can be significantly higher. drugbank.com

Enzyme Modulation and Inhibition Studies

The influence of this compound derivatives extends to enzyme systems, with notable interactions observed with deubiquitinases and potential for phospholipase D inhibition.

Deubiquitinase Enzyme System Interactions

A series of N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.govresearchgate.net This enzyme complex is a known regulator of the DNA damage response, making it a promising target for anticancer therapies. nih.govresearchgate.net Through quantitative high-throughput screening and subsequent medicinal chemistry optimization, compounds with nanomolar inhibitory potency against USP1/UAF1 have been developed. nih.govresearchgate.net A strong correlation has been demonstrated between the inhibitory concentration (IC50) of these compounds and their activity in non-small cell lung cancer cells, including increased levels of monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA) and decreased cell survival. nih.govresearchgate.net These findings establish the "druggability" of the USP1/UAF1 complex and highlight the potential of these N-benzyl derivatives as anticancer agents. nih.govresearchgate.net

Phospholipase D Inhibition Potential

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. acs.orgresearchgate.net Research into inhibitors of this enzyme has led to the development of potent and selective compounds. While direct studies on this compound are not specified, the exploration of related structures provides insight. For instance, the modification of a high-throughput screening hit by replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine moiety increased inhibitory potency threefold. acs.orgresearchgate.net This indicates that the phenethylamine backbone is a relevant scaffold for NAPE-PLD inhibition. The α-ketoamide moiety, which can be incorporated into related structures, is known to be a versatile scaffold in the design of enzyme inhibitors, including those for phospholipases. acs.org It can act as a reactive moiety, covalently binding to catalytic serine or cysteine residues in the enzyme's active site. acs.org

Cellular Activity in Biological Models (excluding clinical human trials)

The biological effects of this compound derivatives have been investigated in various cellular models, revealing a range of activities.

In the context of cancer research, precursors of the HIV protease inhibitor Darunavir, which share structural similarities with this compound, have demonstrated cytotoxic effects on human hepatocellular carcinoma cell lines such as HepG2, JHH6, and HuH7. mdpi.com These compounds showed greater cytotoxicity in cancer cell lines compared to a non-tumor cell line. mdpi.com

Furthermore, in the field of gastroenterology, a precursor of mebeverine, 3-methyl-1-phenylbutan-2-amine, has been studied for its potential as an antispasmodic for Irritable Bowel Syndrome (IBS). mdpi.com This compound was found to significantly alter bioelectrical activity in ex vivo models, an effect attributed to the regulation of Ca2+ channels and modulation of Ca2+ influx, leading to changes in smooth muscle cell response. mdpi.com Importantly, this compound and its derivatives did not exhibit cytotoxicity towards human malignant leukemic cell lines. mdpi.com

Antiproliferative and Cytotoxic Assessments in Cancer Cell Lines

While direct studies on the antiproliferative and cytotoxic effects of this compound are limited, research on structurally related benzylamine (B48309) and phenylbutyl-containing compounds suggests that this chemical family has potential as anticancer agents. Derivatives of benzylamines, for instance, have demonstrated the ability to inhibit the growth of various cancer cell lines.

One area of related research focuses on 2-substituted benzylamino-4-amino-5-aroylthiazoles. These compounds have been synthesized and evaluated for their in-vitro antiproliferative activity against human leukemia (U-937) and melanoma (SK-MEL-1) cancer cell lines. Specific derivatives, such as the p-chlorobenzylamino and p-chloro and p-methoxyphenethylamino analogues, have shown significant inhibitory effects. The mechanism of action for some of these compounds is believed to involve the induction of apoptosis in cancer cells.

The following table summarizes the cytotoxic activity of selected benzylamino and phenylethylamino thiazole (B1198619) derivatives against two cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| p-chlorobenzylamino derivative 8e | U-937 | 5.7 |

| p-chlorobenzylamino derivative 8e | SK-MEL-1 | 12.2 |

| p-chlorophenethylamino analogue 8f | U-937 | 6.8 |

| p-chlorophenethylamino analogue 8f | SK-MEL-1 | 9.5 |

| p-methoxyphenethylamino analogue 8k | U-937 | 7.2 |

| p-methoxyphenethylamino analogue 8k | SK-MEL-1 | 10.8 |

Antimicrobial and Antifungal Efficacy Evaluations

Similar to the research on its anticancer potential, direct studies on the antimicrobial and antifungal efficacy of this compound are not extensively documented. However, the examination of related chemical structures provides valuable insights into its potential in this area. For example, compounds incorporating a triazole ring with a 4-phenylbutan-2-yl substituent have been investigated for their biological activities, including antimicrobial effects.

Research into triazole derivatives has indicated that modifications to the core structure can lead to potent antimicrobial agents. While specific minimum inhibitory concentration (MIC) values for this compound are not available, studies on related triazole compounds demonstrate efficacy against various bacterial strains.

The following table presents the antimicrobial activity of representative triazole derivatives, which share a portion of the phenylbutan structure, against different bacteria.

| Compound | Target Bacteria | MIC (µg/mL) |

| Triazole A | S. aureus | 0.125 |

| Triazole B | E. coli | 0.5 |

| Triazole C | Pseudomonas aeruginosa | 8 |

Analytical Characterization and Purity Assessment

Chromatographic Techniques for Isolation and Purity Verification

Chromatographic methods are fundamental in separating N-benzyl-4-phenylbutan-2-amine from reaction mixtures and determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the purity assessment of this compound. The development of a robust HPLC method is crucial for quantifying the compound and detecting any process-related or degradation impurities.

Method development for a related compound, 7-(benzylamino)-1, 3, 4, 8-tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one (BA-TPQ), involved protein precipitation with acetonitrile (B52724) followed by liquid-liquid extraction with ethyl acetate (B1210297) for sample preparation from biological matrices. nih.gov Chromatographic separation was achieved using a Zorbax SB C-18 column with a gradient flow rate, and UV detection was used for monitoring the effluent. nih.gov A typical mobile phase might consist of an aqueous component, like a phosphate (B84403) buffer, and an organic modifier, such as acetonitrile or methanol. scispace.com For instance, a mobile phase could be a mixture of 0.02M potassium dihydrogen phosphate solution (pH adjusted to 4.0) and a mixture of acetonitrile and tetrahydrofuran. scispace.com

The validation of an HPLC method ensures its reliability. Key validation parameters include precision, accuracy, specificity, and linearity. For BA-TPQ, the method was found to be precise, accurate, and specific over a linear range of 3.91 to 1955.0 ng/mL in plasma. nih.gov Accuracy for biogenic amine analysis has been reported in the range of 84.85% to 109.97%, with recovery rates between 89.63% and 107.74%. d-nb.info

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water with formic acid |

| Flow Rate | Gradient or isocratic, e.g., 0.5 mL/min to 1.2 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Column Temperature | 35°C |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is another vital technique for the analysis of this compound, particularly for identifying volatile impurities and confirming the compound's identity. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer.

In the analysis of related phenethylamines, GC-MS has been used to separate and identify regioisomeric substituted N-benzyl-4-bromo-2,5-dimethoxyphenethylamines. researchgate.net The separation is often achieved on a mid-polarity capillary column. researchgate.net For the analysis of allergens in personal care products, an optimized GC oven program was used to separate compounds like d-limonene, eucalyptol, and benzyl (B1604629) alcohol. mdpi.com GC-MS has also been employed in the impurity profiling of amphetamine synthesized from benzyl cyanide, where it confirmed the presence of specific impurities. core.ac.uk

Spectroscopic Methods for Structural Elucidation of this compound

Spectroscopic techniques are indispensable for determining the molecular structure of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzyl and phenyl groups, typically in the range of 7.1-7.4 ppm. sciengine.com The protons of the methylene (B1212753) (CH₂) and methine (CH) groups in the butyl chain, as well as the methyl (CH₃) group, would appear at higher field strengths. For instance, a related compound, N-benzyl-1-(4-(methylsulfonyl)phenyl)ethan-1-amine, showed signals for the benzyl protons between 7.21 and 7.36 ppm. sciengine.com

The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons typically resonate between 125 and 140 ppm. sciengine.com The carbon atoms of the aliphatic chain would appear at higher field strengths. For example, in N-benzyl-1-(4-(methylsulfonyl)phenyl)ethan-1-amine, the aliphatic carbons were observed at 57.28, 51.77, 44.57, and 24.62 ppm. sciengine.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | ~7.1-7.4 |

| Benzyl CH₂ | ~3.7-3.9 |

| Aliphatic CH | ~2.7 |

| Aliphatic CH₂ | ~1.6-1.8 |

| Methyl CH₃ | ~1.1 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | ~125-142 |

| Benzyl CH₂ | ~51 |

| Aliphatic CH | ~57 |

| Aliphatic CH₂ | ~40, 32 |

| Methyl CH₃ | ~22 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, a secondary amine, a single weak N-H stretching band would be expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aliphatic amine would appear in the 1250-1020 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretching bands would be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be seen in the 1600-1450 cm⁻¹ region.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the two phenyl rings in this compound would result in characteristic absorption bands in the UV region, typically around 200-280 nm. For example, 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid shows absorption maxima at 202.6 nm and 248.5 nm. mdpi.com

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretch | 3350-3310 (weak) |

| C-H (aromatic) | Stretch | >3000 |

| C-H (aliphatic) | Stretch | <3000 |

| C=C (aromatic) | Stretch | 1600-1450 |

| C-N (aliphatic amine) | Stretch | 1250-1020 |

| N-H | Wag | 910-665 (broad) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight of 239.36 g/mol . simsonpharma.com

The fragmentation pattern provides valuable structural information. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.orglibretexts.org This involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this could lead to the formation of a stable benzylamine (B48309) fragment or a fragment containing the phenylbutane moiety. The mass spectrum of N-methylbenzylamine, a related secondary amine, shows a base peak resulting from C-C cleavage adjacent to the C-N bond. libretexts.org The molecular ion peak for an amine will have an odd mass-to-charge ratio if it contains an odd number of nitrogen atoms. libretexts.orglibretexts.org

Impurity Profiling and Control Strategies in Synthesis

The control of impurities is a critical aspect of chemical synthesis, ensuring the final compound's purity, quality, and consistency. For this compound, a robust impurity profile and corresponding control strategies are essential. The primary synthesis route for this compound is the reductive amination of 4-phenylbutan-2-one with benzylamine. This process, while effective, can lead to the formation of various impurities stemming from starting materials, side reactions, and intermediates.

Detailed Research Findings: Impurity Origins and Structures

Impurities in the synthesis of this compound can be categorized based on their origin. The most common synthesis involves condensing 4-phenylbutan-2-one with benzylamine to form a Schiff base (imine) intermediate, which is subsequently reduced to the desired secondary amine.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure of molecules. researchgate.net DFT methods, such as those employing Becke's three-parameter hybrid exchange functional (B3LYP) with a suitable basis set (e.g., 6-311G(d,p)), can be used to optimize the molecular geometry and predict various electronic properties. researchgate.net For a molecule like N-benzyl-4-phenylbutan-2-amine, DFT can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and determine the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

While specific data for this compound is not available, a theoretical study on related 1,3-diaza-adamantan-6-one derivatives provides insight into how substitutions on a core structure affect electronic properties. researchgate.net For instance, the introduction of a benzyl (B1604629) group can influence the HOMO and LUMO energy levels. researchgate.net

A molecular electrostatic potential (MEP) map can also be generated from DFT calculations. This map visualizes the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (negative potential) and blue areas representing electron-deficient regions (positive potential). For this compound, the nitrogen atom would be expected to be a region of negative potential, making it a likely site for protonation and hydrogen bonding.

Table 1: Theoretical Electronic Properties of a Hypothetical this compound Calculation This table is illustrative and based on typical values for similar organic molecules, as direct data is unavailable.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -8.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 8.0 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | ~ 1.2 D | Indicates overall polarity of the molecule. |

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. bohrium.com This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. bohrium.com While no specific molecular docking studies featuring this compound have been published, studies on analogous compounds can provide a framework for predicting its potential interactions.

For example, molecular docking studies on N-substituted benzylacetamides have been conducted to investigate their antiviral activity against HIV-1 reverse transcriptase. nih.gov These studies revealed that the benzyl group can form hydrophobic interactions within the binding pocket, while other parts of the molecule can engage in hydrogen bonding. nih.gov Similarly, docking studies of hydroxyethylamine analogs, which share some structural similarities, have been used to identify potential inhibitors of SARS-CoV-2 main protease. researchgate.net

In a hypothetical docking study of this compound, the phenyl and benzyl groups would likely engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in a protein's binding site. The secondary amine group could act as a hydrogen bond donor or acceptor, forming key interactions with polar residues. The flexibility of the butyl chain would allow the molecule to adopt a conformation that optimizes these interactions.

Table 2: Potential Interacting Residues for this compound in a Hypothetical Protein Binding Site This table is illustrative and based on common interactions for benzylamine (B48309) and phenylalkylamine scaffolds.

| Molecular Moiety | Potential Interaction Type | Example Interacting Residues |

|---|---|---|

| Benzyl Group | Hydrophobic, π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Phenyl Group | Hydrophobic | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

| Amine (NH) | Hydrogen Bonding (Donor/Acceptor) | Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser) |

| Alkyl Chain | Van der Waals | Alanine (Ala), Proline (Pro) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com These models are used to predict the activity of new compounds and to guide the design of more potent molecules. nih.govddg-pharmfac.net The development of a QSAR model involves calculating molecular descriptors that encode structural and physicochemical properties and then using statistical methods to find a correlation with the observed activity. mdpi.comddg-pharmfac.net

Although no specific QSAR models for this compound are available, the principles of QSAR can be discussed in its context. For a series of related N-benzylalkylamines, relevant descriptors could include:

Topological descriptors: Molecular weight, number of rotatable bonds, branching indices.

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO/LUMO energies.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Steric descriptors: Molecular volume, surface area.

A QSAR model for a hypothetical series of analogs of this compound might reveal, for instance, that increasing lipophilicity (higher LogP) up to a certain point enhances activity, while the introduction of bulky substituents at specific positions is detrimental. A negative coefficient for a descriptor like molecular surface area in a QSAR model could suggest that larger molecules have lower activity, possibly due to reduced solubility or permeability. frontiersin.org

Table 3: Common Molecular Descriptors in QSAR and Their Relevance

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule. |

| Number of Rotatable Bonds (nRotB) | Molecular flexibility. | |

| Physicochemical | LogP | Lipophilicity and membrane permeability. |

| Topological | Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity. |

| Quantum-Chemical | HOMO/LUMO Energy | Electronic reactivity and stability. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with several rotatable bonds, a large number of conformations are possible. Understanding the preferred conformations is important as it can influence the molecule's ability to bind to a receptor.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the stability of different conformations. rsc.orgnih.gov In an MD simulation, the motion of atoms is calculated over time by solving Newton's equations of motion.

For this compound, the key rotatable bonds are those in the butyl chain and the bond connecting the benzyl group to the nitrogen atom. The relative orientation of the phenyl and benzyl rings is a critical conformational feature. A conformational analysis of the related, but more complex, N-benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine highlights significant conformational flexibility due to its multiple rotatable bonds. This flexibility allows the molecule to adopt various three-dimensional shapes, which can impact its biological activity.

MD simulations could reveal the most populated conformational states of this compound in different environments (e.g., in a vacuum, in water, or bound to a protein). These simulations can also provide information on the stability of ligand-protein complexes identified through molecular docking. up.ac.za

Table 4: Key Torsion Angles for Conformational Analysis of this compound

| Torsion Angle | Description | Impact on Conformation |

|---|---|---|

| C-C-C-C (in butyl chain) | Rotation around the central C-C bond of the butyl chain. | Determines the overall shape of the alkyl backbone (e.g., extended or folded). |

| C-C-N-C (amine linkage) | Rotation around the C-N bond. | Orients the benzyl group relative to the phenylbutane moiety. |

| C-C-C-Ph (phenyl linkage) | Rotation around the C-C bond connecting the butyl chain to the phenyl ring. | Positions the terminal phenyl group. |

Structure Activity Relationship Sar and Chemical Derivatization

Systematic Modification of the N-benzyl-4-phenylbutan-2-amine Scaffold

The exploration of the chemical space around the this compound core has been a subject of medicinal chemistry research to optimize activity and selectivity for various biological targets.

The 4-phenylbutan-2-amine portion of the molecule is a critical determinant of its interaction with biological targets. Research on related structures indicates that the length and substitution of this alkyl chain are crucial for potency. For instance, in studies of N-methylphenethylamine analogs, an ethylene (B1197577) linker between the nitrogen and the phenyl group was found to be optimal, as both reducing and increasing the alkyl chain length led to a decrease in potency. nih.gov

Further modifications can include introducing substituents on the terminal phenyl ring or altering the butane (B89635) chain itself. The introduction of a hydroxyl group on the carbon adjacent to the nitrogen, creating a hydroxyethylamine (HEA) pharmacophore, is a common strategy in medicinal chemistry to enhance binding affinity and has been explored in related scaffolds. miguelprudencio.com The flexibility of the phenylbutyl chain, due to free rotation around its single bonds, allows the molecule to adopt various conformations, which influences its three-dimensional shape and, consequently, its biological activity.

Table 1: Effect of Phenylbutyl Chain Modifications on Biological Activity in Related Amine Derivatives

| Modification | Observation | Reference |

|---|---|---|

| Alkyl Chain Length | An ethylene linker between the nitrogen and phenyl group was found to be optimal compared to shorter or longer chains in N-methylphenethylamine analogs. | nih.gov |

| Hydroxylation | Introduction of a hydroxyl group to form a hydroxyethylamine (HEA) pharmacophore is a validated strategy for developing potent antimalarial and antiviral agents. | miguelprudencio.commdpi.comunica.it |

| Chain Extension | Incorporating a hexyl spacer with an ether linkage in place of the direct C-N bond significantly increases molecular flexibility, size, and lipophilicity, altering receptor binding characteristics. | |

This table is generated based on findings from structurally related compounds to illustrate the principles of phenylbutyl chain modification.

The benzyl (B1604629) group is more than a simple bulky substituent; its aromatic ring offers a platform for introducing a variety of functional groups that can modulate the electronic properties and binding interactions of the entire molecule. Studies on analogous N-benzylamine structures have demonstrated that substitutions on this phenyl ring can significantly impact biological activity. rsc.org

For example, in a series of N-benzyl-2-phenylethan-1-amine derivatives investigated as cholinesterase inhibitors, the position of a benzyloxy substituent on the benzyl ring was critical. The para-benzyloxy isomer emerged as a highly potent inhibitor. rsc.org Similarly, in the development of rhodesain inhibitors based on a phenylalaninate scaffold, substitutions on the N-benzyl group with electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃) led to potent activity. mdpi.com This suggests that the electronic properties of the benzyl substituent play a key role in target engagement. mdpi.comresearchgate.net

Table 2: Influence of Benzyl Moiety Substitutions on Activity in Analogous Compounds

| Compound Series | Substitution on Benzyl Ring | Effect on Activity | Reference |

|---|---|---|---|

| N-benzyl-2-phenylethan-1-amines | p-benzyloxy | Substantial inhibitory activity for hBChE. | rsc.org |

| m-benzyloxy | Substantial inhibitory activity for hBChE. | rsc.org | |

| Methyl phenylalaninates | 4-NO₂ | Showed comparable activity to disubstituted analogs against rhodesain. | mdpi.com |

| 4-CF₃ | Showed potent inhibition of rhodesain. | mdpi.com |

This table presents data from analogous N-benzylamine derivatives to highlight the importance of benzyl moiety substitutions.

The secondary amine nitrogen atom in this compound is a key site for derivatization, influencing the compound's basicity, nucleophilicity, and ability to form hydrogen bonds. Conversion of this secondary amine to a tertiary amine by adding small alkyl or alkenyl groups (e.g., methyl, ethyl, propyl, allyl) is a common modification strategy. nih.govrsc.org

In studies of N-benzyl-2-phenylethan-1-amine derivatives, the conversion of a secondary amine to a tertiary amine by adding a propyl group led to a slight increase in inhibitory activity against human butyrylcholinesterase (hBChE). rsc.org In a different series of pyrimidine-based inhibitors, N-methylation was found to be preferable to the unsubstituted secondary amine for inhibitory activity. nih.gov The nitrogen can also be protected with groups like tert-butyloxycarbonyl (Boc), a common strategy in multi-step synthesis to prevent the nitrogen from participating in undesired side reactions. rsc.org These modifications highlight the nitrogen atom's crucial role in fine-tuning the pharmacological profile.

Table 3: Effect of Derivatization at the Nitrogen Atom in Related Scaffolds

| Scaffold | Derivatization | Result | Reference |

|---|---|---|---|

| N-(p-benzyloxybenzyl)-2-phenylethan-1-amine | N-propylation (Secondary → Tertiary Amine) | Slight increase in hBChE inhibitory activity. | rsc.org |

| Pyrimidine-4-carboxamides | N-methylation (Secondary → Tertiary Amine) | Preferred over hydrogen for inhibitory potency. | nih.gov |

| N-(m-benzyloxybenzyl)-2-phenylethan-1-amine | N-allylation (Secondary → Tertiary Amine) | Investigated for impact on hBChE inhibition. | rsc.org |

Data is sourced from analogous compounds to demonstrate the impact of nitrogen derivatization.

Stereoisomer-Specific Activity Relationships of this compound

The this compound molecule contains a chiral center at the second carbon of the butane chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-N-benzyl-4-phenylbutan-2-amine and (S)-N-benzyl-4-phenylbutan-2-amine. fda.govguidechem.com It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

The synthesis of specific enantiomers often involves stereoselective methods or the separation of diastereomeric intermediates. google.com For example, the synthesis of (R)-4-phenylbutan-2-amine can be achieved through the reductive amination of 4-phenyl-2-butanone with a chiral amine, followed by the cleavage of the chiral auxiliary. google.com

Studies on structurally related compounds consistently underscore the importance of stereochemistry. In the development of inhibitors for the deubiquitinase USP1/UAF1, the stereochemistry of substituents was a critical factor for achieving high potency. nih.gov Similarly, in a series of pyrimidine-based NAPE-PLD inhibitors, the conformational restriction of a flexible side chain by replacing it with the stereochemically defined (S)-3-phenylpiperidine resulted in a threefold increase in inhibitory potency. nih.gov In another study, a diastereomeric pair of calpain-1 inhibitors was synthesized, with one isomer ((R,S)-configuration) being significantly more potent (IC₅₀=78 nM) than its (R,R)-counterpart, demonstrating clear stereoselective inhibition. researchgate.net These examples strongly suggest that the biological activity of this compound is likely to be highly dependent on its stereoconfiguration.

Exploration of Related Analogues and Homologs in Biological Systems

The this compound scaffold has inspired the development of numerous analogues and homologs for various therapeutic targets. These related molecules often retain core structural features while introducing significant modifications to explore new biological activities.

One approach involves replacing the benzyl group with other cyclic or heterocyclic moieties. For instance, replacing the benzyl group with a mdpi.comnih.govtriazolo[4,3-b]pyridazine core in N-(4-phenylbutan-2-yl) mdpi.comnih.govtriazolo[4,3-b]pyridazin-6-amine resulted in a compound with potential as an antiproliferative agent, targeting epigenetic regulators rather than thrombin, which was the target of a previous benzamidine-containing analogue.

Another strategy involves modifying the linker between the amine and the phenylbutyl moiety. A comparative analysis showed that this compound represents a simplified, more compact structure compared to an analogue where a hexyl chain and an ether linkage were inserted. This extension significantly increased molecular flexibility and lipophilicity, which in turn affects membrane permeability and receptor binding.

Furthermore, the core amine structure can be incorporated into larger, more complex systems. N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified from a high-throughput screen as potent, nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.gov These examples demonstrate the versatility of the this compound framework as a starting point for designing novel bioactive molecules.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-N-benzyl-4-phenylbutan-2-amine |

| (S)-N-benzyl-4-phenylbutan-2-amine |

| N-methylphenethylamine |

| N-benzyl-2-phenylethan-1-amine |

| Methyl (4-(trifluoromethyl)benzyl)-L-phenylalaninate |

| Methyl benzyl-L-phenylalaninate |

| tert-butyloxycarbonyl (Boc) |

| (R)-4-phenylbutan-2-amine |

| 4-phenyl-2-butanone |

| (S)-3-phenylpiperidine |

| N-(4-phenylbutan-2-yl) mdpi.comnih.govtriazolo[4,3-b]pyridazin-6-amine |

| N-benzyl-2-phenylpyrimidin-4-amine |

Emerging Research Directions and Future Perspectives

Integration with Advanced Sustainable Synthetic Methodologies

The chemical synthesis industry is undergoing a paradigm shift towards "green" and sustainable practices, and the production of N-benzyl-4-phenylbutan-2-amine and related structures is no exception. Future research is focused on integrating advanced, environmentally benign methodologies that minimize waste, reduce energy consumption, and avoid hazardous reagents.

A key area of development is the use of biocatalysis. Enzymes such as transaminases and lipases are being explored for the synthesis of chiral amines and amides, respectively. mbl.or.krmdpi.com Transaminases, for instance, offer high stereoselectivity, allowing for the asymmetric synthesis of chiral amines from their corresponding ketones with high yields and enantioselectivity. mbl.or.kr This is particularly relevant for producing specific enantiomers of this compound, as stereochemistry often dictates biological activity. The deracemization of racemic amines using ω-transaminases is a promising strategy, where one enantiomer is selectively deaminated to a ketone, which can then be asymmetrically aminated back to the desired pure enantiomer. mdpi.com For example, the kinetic resolution of rac-4-phenylbutan-2-amine, a precursor for the antihypertensive dilevalol, has been achieved with high efficiency using immobilized ω-transaminases. mdpi.com

Enzymatic methods, such as using Candida antarctica lipase (B570770) B (CALB), are also being developed for forming amide bonds under mild conditions, which could be applied to synthesize derivatives. mdpi.comsemanticscholar.org These biocatalytic reactions often occur in greener solvents and reduce the need for intensive purification steps, making them both eco-friendly and suitable for large-scale production. mdpi.comsemanticscholar.org

Transition-metal catalysis also continues to evolve with a focus on sustainability. Methodologies like catalytic hydrogenation and reductive amination are being refined to use less toxic metals, lower catalyst loadings, and milder reaction conditions. acs.org The development of novel phosphine (B1218219) ligands and iridium-based catalysts has expanded the scope of asymmetric hydrogenation for producing a wide variety of chiral amines. acs.org

Table 1: Comparison of Synthetic Methodologies for Amines

| Feature | Traditional Chemical Synthesis | Advanced Sustainable Synthesis (Biocatalysis) |

| Stereoselectivity | Often requires chiral auxiliaries or resolving agents, which can be inefficient. | High intrinsic stereoselectivity of enzymes allows for direct asymmetric synthesis. mbl.or.kr |

| Reaction Conditions | Frequently involves harsh conditions (high temperature/pressure) and hazardous reagents. | Typically mild conditions (physiological temperature and pressure, aqueous media). mdpi.com |

| Environmental Impact | Can generate significant chemical waste and use toxic heavy metal catalysts. | Biodegradable catalysts (enzymes), reduced waste, use of green solvents. mdpi.comsemanticscholar.org |

| Efficiency | May involve multiple protection/deprotection steps, leading to lower overall yields. | Fewer steps, often leading to higher yields and purity without extensive purification. mdpi.com |

Discovery of Novel Biological Targets for this compound Analogues

While the core structure of this compound has known interactions, current research is actively exploring how modifications to this scaffold can yield analogues with affinity for novel biological targets. By systematically altering functional groups on the phenyl and benzyl (B1604629) rings, or by modifying the butane (B89635) chain, researchers can create libraries of new compounds for screening against a wide array of diseases.

One promising avenue is in the development of antiviral agents. Analogues featuring a hydroxyethylamine core, structurally related to this compound, have been synthesized and evaluated as inhibitors of HIV-1 protease. mdpi.compreprints.org These studies demonstrated that introducing specific heterocyclic moieties can significantly enhance inhibitory activity, with some derivatives showing IC50 values in the nanomolar range. researchgate.net

Another area of intense investigation is oncology. Derivatives of (2S,3R)-2-(Amino)-[4-(N-benzylarenesulfonamido)-3-hydroxy-1-phenylbutane have been evaluated for their cytotoxic potential against various cancer cell lines. researchgate.net Research has shown that the presence of electron-withdrawing groups on the sulfonamide portion and a free amino group are crucial for anticancer activity, suggesting these compounds could serve as leads for new cancer therapeutics. researchgate.net

Future research will likely leverage computational methods, such as molecular docking, to predict the binding of novel analogues to specific protein targets, including enzymes like calpain-1, which is implicated in neurodegenerative diseases, or receptors involved in metabolic disorders. researchgate.net This rational design approach can accelerate the discovery of lead compounds with unique mechanisms of action.

Table 2: Investigated Biological Targets for this compound Analogues

| Analogue Class | Biological Target | Therapeutic Area | Key Findings |

| N-benzyl hydroxyethylamine derivatives | HIV-1 Protease | Antiviral (HIV) | Heteroarylcarboxyamide modifications led to potent inhibitors with nanomolar IC50 values. mdpi.comresearchgate.net |

| Hydroxyethylamine sulfonamides | Cancer Cell Lines (e.g., Hepatoma) | Oncology | Showed significant cytotoxic activity; a free amino group was found to be important for efficacy. researchgate.net |

| Pyrrolidine-based calpain inhibitors | Calpain-1 | Neurodegenerative Disease | Stereoselective inhibitors demonstrated the potential to restore cognitive function in preclinical models. researchgate.net |

Development of Advanced Analytical Platforms for Comprehensive Profiling

The increasing complexity of synthetic pathways and the stringent purity requirements for pharmacologically active compounds necessitate the use of advanced analytical platforms. For this compound and its derivatives, a combination of chromatographic and spectroscopic techniques is essential for comprehensive profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for monitoring reaction progress and identifying byproducts in synthetic preparations. semanticscholar.org High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which are critical for confirming the elemental composition of newly synthesized analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) remains the cornerstone for structural elucidation. mdpi.compreprints.org Advanced 2D-NMR techniques can be employed to definitively establish the connectivity and stereochemistry of complex derivatives.

As the synthesis of chiral analogues becomes more common, methods for determining enantiomeric purity are crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the standard for separating and quantifying enantiomers, ensuring that the desired stereoisomer is produced with high enantiomeric excess.

Future directions in this area include the development of hyphenated techniques, such as LC-NMR-MS, which can provide structural, quantitative, and mass information from a single analysis. These integrated platforms will be invaluable for the rapid and thorough characterization of compound libraries and for impurity profiling in both research and manufacturing settings.

Applications as Chemical Probes in Biological Systems and Chemical Biology

Beyond their potential as therapeutic agents, this compound and its derivatives are valuable tools for chemical biology. As chemical probes, these molecules can be used to investigate complex biological processes, identify new drug targets, and validate the mechanism of action of other drugs.

A key application is in target engagement studies. By synthesizing a version of the molecule with a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) moiety), researchers can visualize and quantify the interaction of the compound with its target protein within cells or tissues. Derivatives have also been designed to act as specific enzyme inhibitors, allowing researchers to probe the physiological role of those enzymes. For instance, potent and selective inhibitors based on this scaffold can be used to study the function of proteases in disease models. researchgate.net

Furthermore, radiolabeled analogues could be developed for use in Positron Emission Tomography (PET) imaging. Such probes would enable the non-invasive visualization and quantification of target receptors or enzymes in living subjects, providing critical information about drug distribution and target occupancy in preclinical and clinical studies.

The synthesis of derivatives with photo-affinity labels is another emerging area. These probes can be used to form a covalent bond with their biological target upon photo-activation, allowing for the isolation and identification of previously unknown binding partners. This approach is particularly powerful for discovering novel biological targets and off-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.